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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzoic acid

Cat. No.: B556544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Hydroxymethyl)benzoic acid (CAS No: 3006-96-0), a versatile intermediate in the

pharmaceutical and polymer industries. This document details the nuclear magnetic resonance

(NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic

properties of the compound, including experimental protocols and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-
(Hydroxymethyl)benzoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.9 Singlet 1H -COOH

7.93 Doublet 2H Ar-H (ortho to -COOH)

7.42 Doublet 2H
Ar-H (ortho to -

CH₂OH)

~5.3 Singlet 1H -OH

4.55 Singlet 2H -CH₂-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

167.5 -COOH

145.2 Ar-C (-CH₂OH)

129.8 Ar-C (-COOH)

129.2 Ar-CH (ortho to -COOH)

126.9 Ar-CH (ortho to -CH₂OH)

62.8 -CH₂-

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400-2500 Broad
O-H stretch (carboxylic acid

and alcohol)

~1680 Strong C=O stretch (carboxylic acid)

~1610, 1580, 1420 Medium C=C stretch (aromatic ring)

~1300 Medium
C-O stretch and O-H bend

(carboxylic acid)

~1015 Medium C-O stretch (primary alcohol)

Technique: KBr Pellet / ATR

Table 4: Mass Spectrometry Data (Electron Ionization)
While an experimental mass spectrum for 4-(Hydroxymethyl)benzoic acid is not readily

available in public databases, the fragmentation pattern can be predicted based on the

behavior of similar aromatic carboxylic acids.

m/z Proposed Fragment Notes

152 [C₈H₈O₃]⁺˙ Molecular Ion (M⁺˙)

135 [C₈H₇O₂]⁺ Loss of -OH

124 [C₇H₈O₂]⁺˙ Loss of CO

107 [C₇H₇O]⁺ Loss of -COOH

91 [C₆H₅CH₂]⁺ Tropylium ion (rearrangement)

77 [C₆H₅]⁺ Phenyl cation

Table 5: UV-Vis Spectroscopic Data
Experimental UV-Vis spectra for 4-(Hydroxymethyl)benzoic acid are not widely published.

However, based on the spectra of benzoic acid and other substituted aromatic compounds, the

following absorption maxima can be anticipated.
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λmax (nm) Solvent Assignment

~200-210 Polar π → π* transition (E-band)

~230-240 Polar π → π* transition (B-band)

~270-280 Polar
π → π* transition (R-band,

symmetry-forbidden)

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-(Hydroxymethyl)benzoic acid is

dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is used, operating at 400

MHz for ¹H NMR and 100 MHz for ¹³C NMR.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~16 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.
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Spectral Width: ~220 ppm.

Number of Scans: 1024-4096 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-(Hydroxymethyl)benzoic acid is finely ground with ~100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with a

DTGS detector.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the pure KBr pellet (or empty ATR crystal) is recorded as the

background and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition (EI Mode):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-300.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions

against their mass-to-charge ratio (m/z).

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 4-(Hydroxymethyl)benzoic acid is prepared in a

suitable polar solvent (e.g., ethanol, methanol, or water) to an approximate concentration of

10⁻⁴ to 10⁻⁵ M. A blank solution containing only the solvent is also prepared.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Acquisition:

Wavelength Range: 200-400 nm.

Scan Speed: Medium.

Baseline Correction: The spectrum of the solvent blank is recorded and automatically

subtracted from the sample spectrum.

Data Processing: The absorbance is plotted against the wavelength to obtain the UV-Vis

spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualization of a Synthetic Pathway
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4-(Hydroxymethyl)benzoic acid is a key intermediate in various chemical syntheses. One

notable synthesis route involves the selective oxidation of p-xylene. The following diagram

illustrates a generalized workflow for this process.

Reactants

Reaction Step

Products & Purification

p-Xylene

Catalytic Oxidation
(M-MOF Catalyst)
Mild Conditions

Oxidizing Agent
(e.g., H₂O₂, O₂)

Reaction Mixture

Separation &
Purification

4-(Hydroxymethyl)benzoic Acid
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 4-(Hydroxymethyl)benzoic acid from p-

xylene.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
4-(Hydroxymethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556544#spectroscopic-data-of-4-hydroxymethyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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